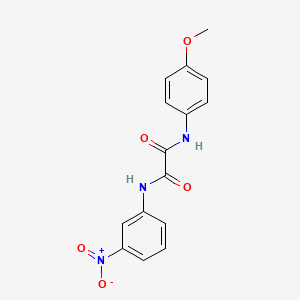

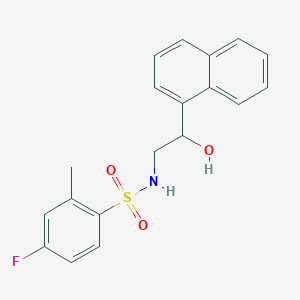

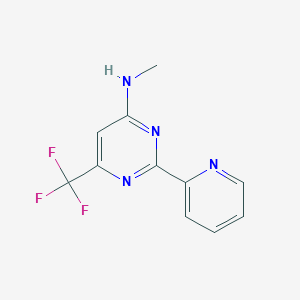

N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide, also known as MNO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNO is a crystalline powder that is soluble in organic solvents and has a molecular weight of 314.29 g/mol.

Scientific Research Applications

Synthesis and Characterization

- Novel Synthetic Approaches : A study by Mamedov et al. (2016) introduced a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the utility of similar compounds in producing both anthranilic acid derivatives and oxalamides through an operationally simple and high-yielding process (Mamedov et al., 2016).

Photophysical and Photochemical Properties

- Photochromic [1,3]Oxazines : Research by Deniz et al. (2009) on a series of photochromic [1,3]oxazines, which share structural similarities with N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide, explored their photochemical properties, revealing insights into how substitutions affect their behavior in solution and within rigid polymer matrices (Deniz et al., 2009).

Interactions with Biological Systems

- Cytotoxicity, Autophagy, and DNA Damage : Zhang et al. (2018) investigated 4-methoxy-TEMPO, a stable nitroxide radical related to this compound, focusing on its induced toxicity in HepG2 cells. The study highlighted the mechanisms underlying the compound's toxicity, including ROS generation, DNA damage, and MAPK activation, which contribute to its cytotoxic effects (Zhang et al., 2018).

Electron-Transfer and Oxidation Processes

- Electron-Transfer Kinetics : Suga et al. (2004) examined the electron-transfer rate constants of nitroxide derivatives, showcasing their potential as high power-rate electrode-active materials. This study provides insights into the electron-transfer processes of compounds structurally related to this compound and their applications in electrochemical systems (Suga et al., 2004).

Properties

IUPAC Name |

N-(4-methoxyphenyl)-N'-(3-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-23-13-7-5-10(6-8-13)16-14(19)15(20)17-11-3-2-4-12(9-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEWVHVDCXYUQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2716594.png)

![N-(3-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2716595.png)

![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2716596.png)

![N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2716598.png)

![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride](/img/structure/B2716600.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716603.png)